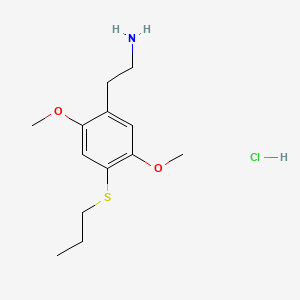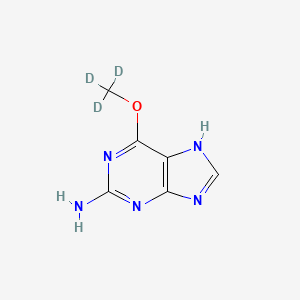
Ethyl-5-(4-methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoate(cis/trans Mixture)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-5-(4-methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoate(cis/trans Mixture), also known as Ethyl-5-(4-methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoate(cis/trans Mixture), is a useful research compound. Its molecular formula is C18H24O3 and its molecular weight is 291.405. The purity is usually 95%.
BenchChem offers high-quality Ethyl-5-(4-methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoate(cis/trans Mixture) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl-5-(4-methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoate(cis/trans Mixture) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Ethyl-5-(4-methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoate (cis/trans Mixture) can be achieved through a three-step process involving the synthesis of the starting material, followed by the formation of the intermediate, and finally, the esterification reaction to form the desired compound.", "Starting Materials": ["p-anisaldehyde", "2,3,6-trimethylphenylacetonitrile", "ethyl acetoacetate", "methylmagnesium bromide", "magnesium sulfate", "sodium sulfate", "sodium bicarbonate", "sodium chloride", "anhydrous sodium sulfate", "ethanol", "diethyl ether", "dichloromethane", "hexane"], "Reaction": ["Step 1: Synthesis of 4-methoxy-d3-2,3,6-trimethylphenylacetonitrile", "React p-anisaldehyde with 2,3,6-trimethylphenylacetonitrile in ethanol using a catalytic amount of piperidine to form 4-methoxy-2,3,6-trimethylphenylacetonitrile", "Step 2: Formation of the intermediate", "Add methylmagnesium bromide to the above intermediate in anhydrous diethyl ether to form the intermediate", "Step 3: Esterification", "Add ethyl acetoacetate to the intermediate in dichloromethane and reflux the mixture for several hours in the presence of sodium bicarbonate and sodium chloride to form the desired compound as a cis/trans mixture"] } | |
Número CAS |
1185247-60-2 |
Fórmula molecular |
C18H24O3 |
Peso molecular |
291.405 |
Nombre IUPAC |
ethyl (4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate |
InChI |
InChI=1S/C18H24O3/c1-7-21-18(19)10-12(2)8-9-16-13(3)11-17(20-6)15(5)14(16)4/h8-11H,7H2,1-6H3/b9-8+,12-10?/i6D3 |
Clave InChI |
BONIYDFKKJJFBB-OOTZMUOKSA-N |
SMILES |
CCOC(=O)C=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |
Sinónimos |
5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoic Acid Ethyl Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]-6-chloroguanine-d5](/img/structure/B563656.png)
![tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate](/img/structure/B563658.png)
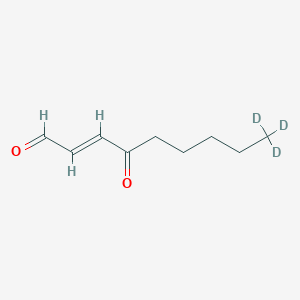
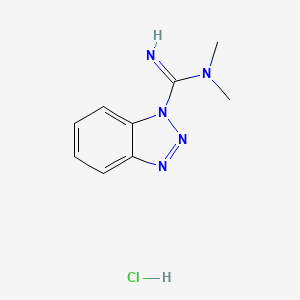
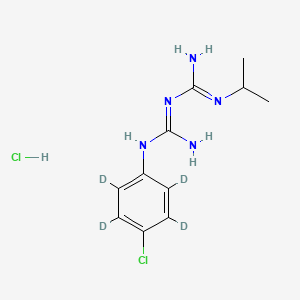
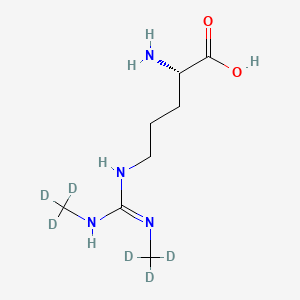
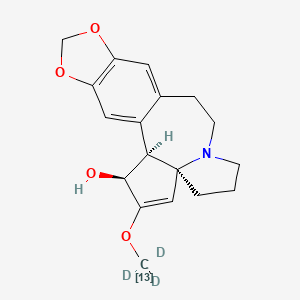

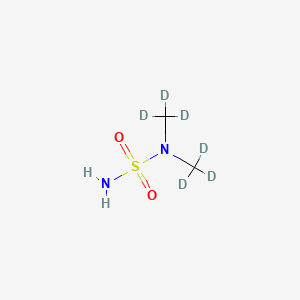
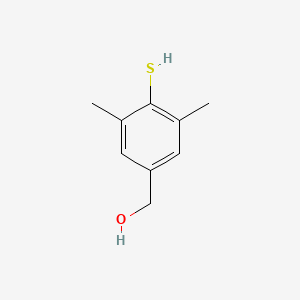
![2-[6-(2,6-dichloro-4-hydroxyanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetic acid](/img/structure/B563675.png)
